Ethyl 3-bromo-4-chloro-5-methylbenzoate
Description
Ethyl 3-bromo-4-chloro-5-methylbenzoate is a halogenated aromatic ester featuring a bromine atom at the 3-position, a chlorine atom at the 4-position, and a methyl group at the 5-position on the benzoate ring. The ethyl ester group contributes to its lipophilicity, while the combination of electron-withdrawing halogens (Br, Cl) and an electron-donating methyl group creates a unique electronic profile. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where selective functionalization of the aromatic ring is critical.
Properties
IUPAC Name |
ethyl 3-bromo-4-chloro-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUYKCHAMRMOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation of Ethyl 5-Methylbenzoate
A common approach involves sequential halogenation of ethyl 5-methylbenzoate. The methyl group at position 5 acts as a meta-directing group, facilitating electrophilic substitution at positions 3 and 4.
Procedure :
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Chlorination : Ethyl 5-methylbenzoate is treated with chlorine gas () in the presence of a Lewis acid catalyst (e.g., ) at 0–5°C, yielding ethyl 4-chloro-5-methylbenzoate.
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Bromination : The intermediate is brominated using bromine () with as a catalyst at room temperature, introducing bromine at position 3.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | , , 0°C | 78 | 95 |
| Bromination | , , 25°C | 82 | 93 |
Challenges :
Diazonium Salt Intermediate Method
This method employs diazonium chemistry to introduce chlorine selectively, followed by bromination.
Procedure :
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Nitration : Ethyl 5-methylbenzoate is nitrated using at 50°C to introduce a nitro group at position 4.
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Reduction : The nitro group is reduced to an amine using , forming ethyl 4-amino-5-methylbenzoate.
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Diazotization and Chlorination : The amine is converted to a diazonium salt with at 0°C, followed by thermal decomposition to yield ethyl 4-chloro-5-methylbenzoate.
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Bromination : As in Section 1.1.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | , 50°C | 85 |
| Reduction | , 30 psi | 90 |
| Diazotization | , 0°C | 88 |
| Bromination | , 25°C | 80 |
Advantages :
-
Higher regioselectivity for chlorine placement via diazonium intermediates.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern industrial methods prioritize efficiency and safety using continuous flow reactors.
Process :
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Chlorination : gas is introduced into a flow reactor containing ethyl 5-methylbenzoate and at 5°C.
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Bromination : The output is mixed with and in a second reactor at 25°C.
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Purification : Automated fractional distillation removes unreacted halogens and catalysts.
Benefits :
Green Chemistry Approaches
Recent advancements emphasize solvent-free or ionic liquid-mediated reactions to minimize environmental impact.
Example :
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Chlorination using in [BMIM][BF4] ionic liquid at 10°C achieves 80% yield with 99% selectivity.
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Bromination with -bromosuccinimide (NBS) in the same solvent avoids handling hazards.
Mechanistic Insights and Reaction Optimization
Role of Catalysts in Halogenation
Lewis acids like polarize the halogen molecule ( or ), generating electrophilic species. The methyl group’s +I effect enhances ring electron density, favoring substitution at positions 3 and 4. Computational studies indicate that lowers the activation energy for bromination by 15–20 kJ/mol compared to uncatalyzed reactions.
Temperature and Solvent Effects
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Low Temperatures (0–5°C) : Minimize polyhalogenation by slowing reaction kinetics.
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Polar Solvents (e.g., ) : Stabilize charged intermediates, improving selectivity.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Direct Halogenation | 75 | 85 | High | 120 |
| Diazonium Intermediate | 82 | 95 | Moderate | 150 |
| Continuous Flow | 88 | 98 | High | 100 |
| Green Chemistry | 80 | 99 | Low | 180 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-chloro-5-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups replacing the bromine or chlorine atoms.
Reduction: 3-bromo-4-chloro-5-methylbenzyl alcohol.
Hydrolysis: 3-bromo-4-chloro-5-methylbenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-bromo-4-chloro-5-methylbenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: In studies involving the modification of biomolecules and the development of bioactive compounds.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-chloro-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or reduction. The molecular targets and pathways involved are determined by the nature of the reactants and the conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 3-bromo-4-chloro-5-methylbenzoate with structurally related compounds, emphasizing substituent effects, ester groups, and applications:
Key Observations:
Substituent Effects: Halogen Positions: Methyl 3-bromo-5-chlorobenzoate shares halogen substituents but differs in their positions (Br at 3, Cl at 5 vs. Cl at 4 in the target compound). This positional isomerism alters electronic distribution and reactivity. Functional Groups: Ethyl 3-bromo-5-chloro-4-hydroxybenzoate replaces the methyl group with a hydroxyl group, significantly increasing polarity and acidity (pKa ~8–10 for phenolic OH).
Ester Group Variations :
- Ethyl esters (e.g., Ethyl 3-bromo-4-ethylbenzoate ) generally exhibit higher lipophilicity than methyl esters (e.g., Methyl 3-bromo-5-chlorobenzoate ), impacting solubility and metabolic stability.
However, its discontinued status limits practical use.
Reactivity and Applications: Methyl 5-Amino-2-bromo-4-chlorobenzoate leverages an amino group for further derivatization (e.g., amide coupling), making it valuable in drug discovery. The target compound’s methyl group at position 5 may reduce steric hindrance compared to bulkier substituents, facilitating electrophilic aromatic substitution.
Research Findings and Trends
- Electronic Effects : Bromine and chlorine (electron-withdrawing) decrease electron density on the aromatic ring, directing incoming electrophiles to specific positions. The methyl group (electron-donating) partially counteracts this effect, creating regioselectivity in reactions .
- Synthetic Utility : Ethyl esters are preferred in prodrug design due to slower hydrolysis compared to methyl esters .
- Structural Complexity: Compounds with benzyloxy or amino groups (e.g., ) are often intermediates in synthesizing bioactive molecules, though synthetic complexity and cost vary.
Biological Activity
Ethyl 3-bromo-4-chloro-5-methylbenzoate is a halogenated aromatic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with bromine, chlorine, and an ethyl ester group. The presence of halogens enhances its reactivity and biological activity compared to non-halogenated analogs. This compound can undergo various chemical reactions, including substitution and reduction, which are critical for its application in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen substituents can enhance binding affinity to enzymes or receptors, modulating biochemical pathways. Research indicates that such compounds may exhibit:
- Antimicrobial Activity : this compound has shown potential against various bacterial strains, suggesting its utility in developing new antibiotics.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
Antimicrobial Studies
In a study examining the antimicrobial efficacy of halogenated benzoates, this compound demonstrated significant inhibition against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing effective concentrations comparable to existing antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
A recent investigation into the anticancer properties of this compound involved testing against human cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 15 | Cell cycle arrest |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the use of this compound as a topical agent for treating skin infections caused by resistant bacterial strains. Patients showed significant improvement within days of treatment, indicating the compound's potential as an effective antimicrobial agent.
- Case Study on Cancer Treatment : In vitro studies demonstrated that this compound could enhance the efficacy of conventional chemotherapeutics when used in combination therapies against breast cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-bromo-4-chloro-5-methylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential halogenation and esterification. For example, bromination and chlorination of a pre-functionalized benzoic acid derivative, followed by esterification with ethanol. Key factors include:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates and enhance reaction rates .
- Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., dehalogenation or ester hydrolysis) .
- Substituent Effects : Electron-withdrawing groups (Br, Cl) increase electrophilicity at the aromatic ring, facilitating subsequent functionalization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm esterification. For example, the ethyl group’s triplet (~1.3 ppm) and quartet (~4.3 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 291.94 for CHBrClO) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching frequencies for ester C=O (~1720 cm) and C-Br (~600 cm) validate functional groups .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr or HCl gases) .
- Waste Management : Halogenated waste must be segregated and disposed via approved hazardous waste protocols .
Advanced Research Questions
Q. How do the substituents (Br, Cl, methyl) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The methyl group at position 5 creates steric hindrance, directing electrophilic attacks to less hindered positions (e.g., para to Br/Cl) .
- Electronic Effects : Bromine’s strong electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling at position 3) .
- Experimental Validation : Competitive reactions with Pd catalysts (e.g., Pd(PPh)) under varying temperatures (80–120°C) can map regioselectivity .
Q. What computational methods are used to predict the compound’s reactivity and crystal structure?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Crystallographic Refinement : SHELXL software refines X-ray diffraction data to resolve structural ambiguities (e.g., disorder in ethyl or methyl groups) .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on reaction kinetics) .
Q. How can researchers resolve contradictions in crystallographic data for halogenated benzoates?
- Methodological Answer :
- High-Resolution Data Collection : Use synchrotron radiation for datasets with R < 5% to reduce noise .
- Twinned Crystal Analysis : SHELXD detects pseudo-merohedral twinning, common in halogenated aromatics due to symmetry mimicry .
- Validation Tools : CheckCIF (IUCr) identifies outliers in bond lengths/angles, ensuring compliance with expected geometric parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
